N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide
Description
N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a furan ring, and a piperidine ring, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-23-16(21-22-17(23)13-6-4-7-13)12-20-18(25)14-8-2-3-10-24(14)19(26)15-9-5-11-27-15/h5,9,11,13-14H,2-4,6-8,10,12H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPVAFULJYKXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCC2)CNC(=O)C3CCCCN3C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide typically involves multiple steps, starting with the preparation of the triazole and furan intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The furan ring is often prepared via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
The final step involves coupling the triazole and furan intermediates with a piperidine derivative under conditions that promote amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products
Oxidation: Furanones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The triazole ring, in particular, is known for its ability to form strong hydrogen bonds and coordinate with metal ions, which can enhance its binding properties.
Comparison with Similar Compounds
N-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1-(furan-2-carbonyl)piperidine-2-carboxamide can be compared with other compounds that feature similar structural motifs, such as:
Triazole-based compounds: Known for their antimicrobial and antifungal properties.
Furan-based compounds: Often used in the synthesis of pharmaceuticals and agrochemicals.
Piperidine-based compounds: Commonly found in many natural products and pharmaceuticals.
The uniqueness of this compound lies in its combination of these three structural motifs, which can result in synergistic effects and enhanced biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
